molecular formula C19H18BrN3O2S B3632433 (5E)-1-(4-bromophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(4-bromophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B3632433
M. Wt: 432.3 g/mol
InChI Key: SMRJFMKBRCQYDX-MHWRWJLKSA-N
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Description

(5E)-1-(4-bromophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrrole moiety, and a thioxodihydropyrimidine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-bromophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with thiourea and a suitable catalyst under reflux conditions to yield the final product. The reaction conditions often require careful control of temperature, pH, and reaction time to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters and the use of high-throughput screening techniques can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-bromophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH need to be optimized for each specific reaction to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced derivatives. Substitution reactions can result in various substituted products depending on the nucleophile used.

Scientific Research Applications

(5E)-1-(4-bromophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-1-(4-bromophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5E)-1-(4-bromophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include:

    1-(4-bromophenyl)-2-thioxodihydropyrimidine derivatives: These compounds share the thioxodihydropyrimidine core and bromophenyl group but differ in other substituents.

    Pyrrole-based compounds: Compounds containing the pyrrole moiety with various substituents.

    Thioxodihydropyrimidine derivatives: Compounds with the thioxodihydropyrimidine core but different substituents on the phenyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities. The presence of the bromophenyl group, pyrrole moiety, and thioxodihydropyrimidine core makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

(5E)-1-(4-bromophenyl)-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c1-4-22-11(2)9-13(12(22)3)10-16-17(24)21-19(26)23(18(16)25)15-7-5-14(20)6-8-15/h5-10H,4H2,1-3H3,(H,21,24,26)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRJFMKBRCQYDX-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C1C)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC(=C1C)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(4-bromophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 2
Reactant of Route 2
(5E)-1-(4-bromophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 3
(5E)-1-(4-bromophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 4
(5E)-1-(4-bromophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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